1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Description

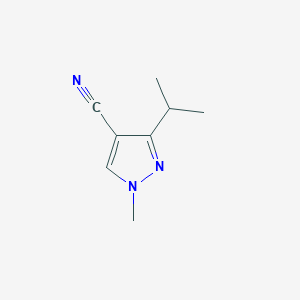

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-propan-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6(2)8-7(4-9)5-11(3)10-8/h5-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVWLJBMAXJDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile can be achieved through several methodsAnother method includes the use of multicomponent reactions, where an alkyne, an aldehyde, and hydrazine are reacted in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions, are gaining popularity due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .

Scientific Research Applications

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile, commonly referred to as MPPC, is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will explore its applications across different domains, including medicinal chemistry, agrochemicals, and materials science.

Anticancer Activity

Recent studies have indicated that MPPC exhibits significant anticancer properties. In vitro assays demonstrated that MPPC can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Inhibition of Breast Cancer Cells

A study published in the Journal of Medicinal Chemistry evaluated the effects of MPPC on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM. The compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins, suggesting its potential as a therapeutic agent against breast cancer .

Anti-inflammatory Properties

MPPC has also been studied for its anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in macrophages, making it a candidate for treating inflammatory diseases.

Case Study: Macrophage Activation

In a study published in Pharmacology Reports, researchers investigated the effects of MPPC on LPS-induced macrophage activation. The compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential role in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Pesticidal Activity

MPPC has shown promise as a pesticide due to its ability to disrupt pest physiology. Preliminary studies suggest that it can act as an insect growth regulator (IGR), affecting the development stages of various agricultural pests.

Case Study: Efficacy Against Aphids

A field study conducted by agricultural scientists assessed the effectiveness of MPPC against aphid populations on crops. The results indicated a reduction in aphid numbers by over 70% when applied at specific concentrations, highlighting its potential utility in integrated pest management strategies .

Synthesis of Functional Polymers

The unique chemical structure of MPPC allows it to be utilized in the synthesis of functional polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

Research published in Materials Science explored the incorporation of MPPC into polyvinyl chloride (PVC) blends. The resulting materials exhibited improved tensile strength and thermal resistance compared to pure PVC, suggesting applications in construction materials and packaging .

Mechanism of Action

The mechanism of action of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, altering the function of the target molecule and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile with structurally similar derivatives:

*Calculated molecular weight based on formula C8H11N3.

Key Observations :

- Lipophilicity : The isopropyl group in the target compound increases hydrophobicity compared to trifluoromethyl or boronate ester substituents, which may enhance bioavailability in lipid-rich environments .

- Electronic Effects : Trifluoromethyl groups are electron-withdrawing, polarizing the pyrazole ring and altering reactivity in nucleophilic substitutions compared to electron-donating isopropyl groups .

- Functional Utility: Boronate esters (e.g., Ref. 10-F519361) enable cross-coupling reactions, making them valuable in materials science, whereas piperazino derivatives (CAS 324009-07-6) are tailored for CNS drug discovery .

Agrochemical Performance

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile : Derivatives of this compound exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Molecular docking reveals strong interactions with succinate dehydrogenase (SDH), a key fungal enzyme .

Biological Activity

1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile (referred to as 1MP) is a synthetic pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 1MP, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

1MP belongs to the class of pyrazole derivatives, characterized by a five-membered ring containing two nitrogen atoms. The presence of a carbonitrile group enhances its reactivity and biological profile. The chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that 1MP exhibits significant antimicrobial properties. In vitro evaluations have shown its effectiveness against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for selected pyrazole derivatives, including 1MP, were reported in a study evaluating their antibacterial activities:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 1MP | 0.22 - 0.25 | Staphylococcus aureus |

| 1MP | 0.30 - 0.35 | Escherichia coli |

These results indicate that 1MP can inhibit bacterial growth effectively, with notable activity against gram-positive bacteria such as Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of 1MP has also been explored. A study focusing on pyrazole derivatives found that compounds similar to 1MP displayed inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the anti-inflammatory activity:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 1MP | <50 | Inhibition of NF-κB pathway |

| Derivative X | <40 | Inhibition of TNF-α production |

The inhibition of pro-inflammatory cytokines suggests that 1MP may serve as a therapeutic candidate for inflammatory diseases .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been widely studied, with promising results for compounds structurally related to 1MP. In particular, research indicates that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1MP | MDA-MB-231 (breast cancer) | 15 |

| Derivative Y | HeLa (cervical cancer) | 20 |

The mechanism behind this activity often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for further development in cancer therapy .

Case Studies and Research Findings

Several case studies highlight the biological significance of pyrazole derivatives, including 1MP:

- Case Study 1: A comparative study on various pyrazole derivatives demonstrated that those with alkyl substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts.

- Case Study 2: In a study examining the anti-inflammatory effects of pyrazoles, it was found that compounds similar to 1MP significantly reduced edema in animal models when administered prior to inflammatory stimuli.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile?

A two-step approach is commonly used:

- Step 1 : React (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-isopropyl-1H-pyrazole-4-carbonitrile with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C for 16 hours.

- Step 2 : Purify via flash chromatography (cyclohexane/ethyl acetate gradient) to achieve 87% yield . Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC (Rf = 0.45 in cyclohexane/ethyl acetate 2:1) .

Q. How can purity and structural integrity be confirmed post-synthesis?

Use a combination of:

- 1H/13C NMR : Peaks at δ 7.69 (s, 1H, pyrazole-H), 4.40 (sept, 1H, isopropyl-CH), and 1.51 (d, 6H, isopropyl-CH3) confirm substitution patterns .

- HRMS : Match the molecular ion ([M]+) at m/z 176.0806 (calculated for C7H8N6) .

- IR Spectroscopy : Strong nitrile (2232 cm⁻¹) and azide (2130 cm⁻¹) stretches validate functional groups .

Q. What safety protocols are critical during handling?

- Avoid ignition sources (P210) due to flammability risks.

- Use fume hoods and personal protective equipment (PPE) when handling trifluoroacetic acid, which is corrosive.

- Store at room temperature away from moisture .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence reactivity in cross-coupling reactions?

The isopropyl group at N1 enhances steric hindrance, slowing electrophilic substitutions but stabilizing intermediates in cycloadditions. For example, the azide group at C3 facilitates Huisgen cycloaddition with alkynes to form triazole hybrids, as demonstrated in triazenylpyrazole precursor studies . Computational modeling (e.g., DFT) can predict regioselectivity in such reactions.

Q. What strategies resolve contradictions in spectral data for derivatives?

- Case Study : Conflicting 13C NMR signals for nitrile carbons (δ ~111–115 ppm) may arise from solvent polarity or tautomerism. Use deuterated DMSO for polar derivatives to stabilize specific tautomers .

- Mass Spectrometry : Isotopic patterns (e.g., chlorine in 4-chlorophenyl derivatives) help distinguish fragmentation pathways .

Q. How can computational methods predict biological activity of derivatives?

- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) using the nitrile group as a hydrogen-bond acceptor.

- QSAR Models : Correlate substituent electronegativity (e.g., nitro groups at C5) with antibacterial activity, as seen in similar pyrazole-carbonitriles .

Q. What are the challenges in scaling up multi-component reactions (MCRs) involving this compound?

- Solvent Choice : Ethanol or 2-propanol is preferred for reflux conditions (80°C, 1–2 hours) to avoid side reactions .

- Workup : Precipitate products by cooling to 0°C, then recrystallize from ethanol for >90% purity .

Methodological Tables

Table 1 : Comparison of Synthetic Yields Under Different Conditions

| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Triazenylpyrazole derivative | CH2Cl2 | 50 | 16 | 87 | |

| Diarylpyrazole hybrid | Ethanol | 80 | 2 | 94 |

Table 2 : Key Spectral Benchmarks for Structural Validation

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 7.69 (s, 1H, pyrazole-H) | |

| IR (ATR) | 2232 cm⁻¹ (C≡N), 2130 cm⁻¹ (N3) | |

| HRMS | m/z 176.0806 ([M]+) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.